molecular formula C14H12N2O4 B14699922 2-Hydroxy-N-[(4-nitrophenyl)methyl]benzamide CAS No. 26480-15-9

2-Hydroxy-N-[(4-nitrophenyl)methyl]benzamide

Cat. No.: B14699922
CAS No.: 26480-15-9
M. Wt: 272.26 g/mol
InChI Key: FWIATRIAYGBQSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-N-[(4-nitrophenyl)methyl]benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzamide core structure with a hydroxy group at the second position and a nitrophenylmethyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-N-[(4-nitrophenyl)methyl]benzamide typically involves the condensation of 2-hydroxybenzoic acid with 4-nitrobenzylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also explored to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-N-[(4-nitrophenyl)methyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4).

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br2) or alkylating agents like methyl iodide (CH3I).

Major Products Formed

    Oxidation: Formation of 2-oxo-N-[(4-nitrophenyl)methyl]benzamide.

    Reduction: Formation of 2-hydroxy-N-[(4-aminophenyl)methyl]benzamide.

    Substitution: Formation of various substituted benzamides depending on the reagents used.

Scientific Research Applications

2-Hydroxy-N-[(4-nitrophenyl)methyl]benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Hydroxy-N-[(4-nitrophenyl)methyl]benzamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, blocking its activity. This interaction can disrupt metabolic pathways, leading to various biological effects. The nitro group plays a crucial role in the compound’s reactivity, allowing it to participate in redox reactions and form reactive intermediates .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-N-(2-methoxy-4-nitrophenyl)benzylamine
  • 2-Hydroxy-N-(4-methyl-3-nitrophenyl)benzylamine
  • 2-Hydroxy-3-methoxy-N-(4-methyl-2-pyridyl)benzylamine

Uniqueness

2-Hydroxy-N-[(4-nitrophenyl)methyl]benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both hydroxy and nitrophenylmethyl groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and industrial applications .

Properties

CAS No.

26480-15-9

Molecular Formula

C14H12N2O4

Molecular Weight

272.26 g/mol

IUPAC Name

2-hydroxy-N-[(4-nitrophenyl)methyl]benzamide

InChI

InChI=1S/C14H12N2O4/c17-13-4-2-1-3-12(13)14(18)15-9-10-5-7-11(8-6-10)16(19)20/h1-8,17H,9H2,(H,15,18)

InChI Key

FWIATRIAYGBQSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC=C(C=C2)[N+](=O)[O-])O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.